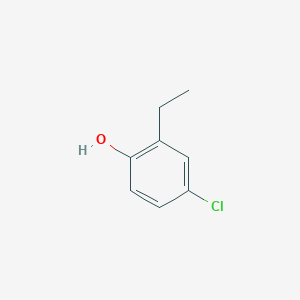

4-Chloro-2-ethylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEDDUSMBLCRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172408 | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-90-3, 18980-00-2 | |

| Record name | 4-Chloro-2-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018980002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Ethylphenol

Direct Synthetic Routes to 4-Chloro-2-ethylphenol

The synthesis of this compound can be achieved through various chemical strategies, primarily involving the introduction of chloro and ethyl groups onto a phenolic backbone.

Chlorination Reactions of Phenolic Precursors

A primary route to this compound involves the direct chlorination of 2-ethylphenol. This electrophilic aromatic substitution reaction is influenced by the choice of chlorinating agent and reaction conditions, which dictate the regioselectivity and yield of the desired product.

The chlorination of p-alkylated phenols, such as p-ethylphenol, can lead to the formation of 4-chloro-4-ethylcyclohexa-2,5-dienone. cdnsciencepub.com For instance, the chlorination of p-ethylphenol in acetic anhydride (B1165640) has been reported to produce this dienone. cdnsciencepub.com It is important to note that traditional chlorinating agents often yield o-chlorophenols from p-alkylated phenols, implying that the formation of 4-chlorodienones is a competing reaction pathway. cdnsciencepub.com

The use of specific catalysts can enhance the selectivity of chlorination. For instance, Lewis acid catalysts combined with organosulfur compounds have been shown to improve the efficiency and selectivity of chlorination reactions. Temperature and reaction time are also critical parameters; moderate temperatures (50-70°C) and longer reaction times tend to favor higher selectivity, while higher temperatures can lead to an increase in by-products.

Strategies for Introducing Ethyl and Chloro Substituents

Alternative synthetic strategies involve the sequential or convergent introduction of the ethyl and chloro groups onto the phenol (B47542) ring. One approach is the ethylation of 4-chlorophenol (B41353). This can be achieved through Friedel-Crafts alkylation or other methods of introducing an ethyl group to an activated aromatic ring. For example, the reaction of 4-chlorophenol with 2-chloroethyl chloride under basic or catalytic conditions can yield 4-(2-chloroethyl)phenol, a related compound. This reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the alkyl halide.

Another method involves the ethylation of phenol to produce 2-ethylphenol, which is then subsequently chlorinated. wikipedia.org The ethylation of phenol can be carried out using ethylene (B1197577) or ethanol (B145695) in the presence of an aluminum phenolate (B1203915) catalyst. wikipedia.org

Derivatization and Synthesis of Related Compounds

The reactivity of this compound allows for its use as a versatile intermediate in the synthesis of a wide range of more complex molecules.

Functionalization of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a key site for functionalization. It can undergo esterification to form compounds like acetic acid, chloro-, 4-chloro-2-ethylphenyl ester. ontosight.ai This is typically achieved by reacting this compound with chloroacetyl chloride in the presence of a base. ontosight.ai The resulting ester has potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Furthermore, the hydroxyl group can be etherified. For example, reaction with ethylene oxide or 2-chloroethanol (B45725) can produce 2-(4-Chloro-2-ethylphenoxy)ethanol.

The hydroxyl group also activates the aromatic ring towards electrophilic substitution, influencing the regioselectivity of further reactions. For instance, this compound has been used in the synthesis of coumarin (B35378) derivatives through a reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl acetylenedicarboxylate (DEAD) in the presence of trimethyl phosphite. ijcce.ac.ir

Transformations Involving the Ethyl Side Chain

The ethyl group on the this compound ring can also be a site for chemical modification, although this is less common than reactions involving the hydroxyl group. Oxidation of the ethyl group could potentially lead to the corresponding acetyl or carboxylic acid derivatives. The transformation of 2-ethylphenol, a related compound, has been studied over various catalysts, leading to deoxygenation and isomerization products. ifpenergiesnouvelles.fr These studies provide insight into the potential reactivity of the ethyl group under specific catalytic conditions. ifpenergiesnouvelles.fr

Formation of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound scaffold serves as a building block for the synthesis of more complex molecules with potential biological activity. For example, it has been incorporated into the structure of 1,3,4-oxadiazole (B1194373) derivatives. The synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has been reported, starting from 4-chlorophenol. nih.gov This multi-step synthesis involves nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the oxadiazole ring. nih.gov These compounds have been investigated for their anticancer properties. nih.gov

Additionally, Mannich-type reactions can be employed to introduce functionalized side chains onto chlorophenol derivatives. For instance, reacting 4-chlorophenol with formaldehyde (B43269) and an amine can introduce an aminomethyl group onto the ring, demonstrating a method for building more complex structures. researchgate.net

Interactive Data Table: Synthetic Reactions of this compound and its Precursors

| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |

| Chlorination | p-Ethylphenol | Acetic Anhydride | 4-Chloro-4-ethylcyclohexa-2,5-dienone | cdnsciencepub.com |

| Alkylation | 4-Chlorophenol, 2-Chloroethyl chloride | Base, Methanol | 4-(2-Chloroethyl)phenol | |

| Esterification | This compound, Chloroacetyl chloride | Base | Acetic acid, chloro-, 4-chloro-2-ethylphenyl ester | ontosight.ai |

| Etherification | This compound, Ethylene oxide/2-Chloroethanol | - | 2-(4-Chloro-2-ethylphenoxy)ethanol | |

| Mannich Reaction | 4-Chlorophenol, Formaldehyde, Thiomorpholine | Methanol, Reflux | 4-Chloro-2-(thiomorpholin-4-ylmethyl)phenol | researchgate.net |

Reaction Mechanisms and Kinetic Studies of this compound

The study of reaction mechanisms and kinetics for this compound and related compounds is crucial for understanding its transformation pathways, reactivity, and persistence in various chemical environments. These studies often focus on oxidative degradation processes, which are relevant for environmental remediation and chemical synthesis. The mechanisms are typically elucidated through the identification of intermediates and final products, while kinetic studies quantify the reaction rates and the influence of various parameters.

Electrochemical and Photocatalytic Degradation Mechanisms

The degradation of phenolic compounds, including those with chloro and ethyl substituents, is frequently investigated using advanced oxidation processes (AOPs). These methods typically involve the generation of highly reactive hydroxyl radicals (•OH) that initiate the degradation cascade.

A study on the electrochemical degradation of the closely related isomer, 4-ethylphenol (B45693), provides significant insights into the probable transformation pathways of this compound. acs.org During the electrochemical treatment of 4-ethylphenol in saline conditions, chlorinated intermediates are formed. The primary mechanism involves the electrophilic attack of reactive chlorine species on the aromatic ring, directed by the activating hydroxyl group to the ortho positions. acs.org This leads to the sequential formation of chlorinated derivatives.

The proposed reaction pathway for the electrochemical degradation of 4-ethylphenol involves:

Initial Chlorination: 4-ethylphenol is first chlorinated to form 2-chloro-4-ethylphenol (B7810190).

Secondary Chlorination: The newly formed 2-chloro-4-ethylphenol can undergo further chlorination to yield 2,6-dichloro-4-ethylphenol. acs.org

These chlorinated intermediates are then subject to further oxidation, which can lead to the opening of the aromatic ring and eventual mineralization to CO2, H2O, and chloride ions.

Kinetic analysis of this process shows that the formation and degradation of these intermediates are time-dependent. For instance, in the electrochemical degradation of 4-ethylphenol, the concentration of 2-chloro-4-ethylphenol peaks and then declines as it is converted to other products. acs.org

Table 1: Intermediates in the Electrochemical Degradation of 4-Ethylphenol

| Initial Compound | Primary Intermediate | Secondary Intermediate |

| 4-Ethylphenol | 2-Chloro-4-ethylphenol | 2,6-Dichloro-4-ethylphenol |

Data sourced from a study on the electrochemical degradation of 4-ethylphenol in saline conditions. acs.org

Oxidation with Permanganate (B83412)

The oxidation of phenols and chlorophenols by strong oxidizing agents like potassium permanganate has been a subject of detailed kinetic and mechanistic studies. The reaction with alkaline permanganate is complex, and its mechanism can be described by the following steps:

Formation of an Intermediate Complex: The phenoxide ion reacts with the permanganate ion to form a transient intermediate.

Decomposition of the Intermediate: This intermediate can then decompose to form the reaction products.

Reaction with Phenolate: Alternatively, the intermediate can react with another phenoxide ion to regenerate the initial reactants. cdnsciencepub.com

The rate of this reaction is influenced by the concentration of the reactants. At low concentrations of the phenolate, the reaction is first order with respect to the phenolate. However, as the concentration of the phenolate increases, the reaction order approaches zero. cdnsciencepub.com This change in reaction order suggests a complex mechanism involving a pre-equilibrium step. The reaction rate is generally independent of the hydroxide (B78521) ion concentration within a certain range. cdnsciencepub.com

Oxidation with Potassium Nitrosodisulfonate (Fremy's Salt)

Potassium nitrosodisulfonate is a radical species that can be used for the selective oxidation or reduction of chlorophenols. The outcome of the reaction is highly dependent on the reaction conditions, including the pH, temperature, and the molar ratio of the reactants, as well as the position of the chloro substituent. researchgate.net

For simple chlorophenols, the reaction mechanism is believed to involve the formation of a phenoxyl radical, which is then oxidized to a benzoquinone. For example, 4-chlorophenol is oxidized to 1,4-benzoquinone. researchgate.netresearchgate.net In the case of 2,4-dichlorophenol, a reduction reaction leading to the formation of 4-chlorophenol has been observed. researchgate.net The specific mechanism for this compound is not detailed in the available literature, but it is expected to follow a similar pathway involving radical intermediates.

Table 2: Kinetic Data for Photocatalytic Degradation of Substituted Phenols

| Compound | Apparent First-Order Rate Constant (k, min⁻¹) |

| 4-Chloro-3-methylphenol | 0.046 |

| 2-Chloro-4-methylphenol | 0.038 |

| 4-Chloro-2-nitrophenol | 0.025 |

| 4-Chloro-2-methylphenol (B52076) | 0.023 |

| 4-Chloro-3-nitrophenol | 0.012 |

| 2-Chloro-4-nitrophenol | 0.012 |

| 4-Methyl-2-nitrophenol | 0.005 |

This table presents comparative kinetic data for the photocatalytic degradation of various substituted phenols, illustrating the influence of substituent groups on the degradation rate. The data is adapted from a study on the photocatalytic degradation of phenols with multiple substituent groups. researchgate.net

The kinetic data for the photocatalytic degradation of various chloromethylphenols and chloronitrophenols indicate that the nature and position of the substituents significantly affect the degradation rate. Generally, chloromethylphenols degrade faster than chloronitrophenols. This is attributed to the ring-deactivating nature of the nitro group, which makes the aromatic ring less susceptible to attack by hydroxyl radicals. researchgate.net Although this compound is not included in this specific study, the data for 4-chloro-2-methylphenol provides a reasonable estimate for its reactivity, suggesting a moderate degradation rate compared to other substituted phenols.

Advanced Analytical and Spectroscopic Characterization of 4 Chloro 2 Ethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the 4-Chloro-2-ethylphenol structure.

In ¹H NMR spectroscopy of this compound, distinct signals are expected for the ethyl group protons and the aromatic protons. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic region would display more complex splitting patterns due to the specific substitution on the benzene (B151609) ring.

Based on analogous structures like 4-ethylphenol (B45693) and 4-chlorophenol (B41353), the predicted chemical shifts (δ) are as follows researchgate.netchemicalbook.comchemicalbook.com:

Aromatic Protons (Ar-H): The three protons on the aromatic ring are chemically distinct. The proton at C-6 (ortho to the hydroxyl group) would likely appear as a doublet. The proton at C-5 (ortho to the chlorine atom) would appear as a doublet of doublets, and the proton at C-3 (meta to both hydroxyl and chloro groups) would also be a doublet. Their signals are expected in the range of δ 6.7-7.2 ppm.

Ethyl Group Protons (-CH₂CH₃): The methylene protons (-CH₂) are adjacent to the aromatic ring and would appear as a quartet around δ 2.5-2.6 ppm. The methyl protons (-CH₃) would present as a triplet around δ 1.1-1.2 ppm. researchgate.net

Hydroxyl Proton (-OH): A broad singlet is expected for the phenolic hydroxyl proton, the chemical shift of which can vary depending on solvent and concentration, but typically appears around δ 4.5-5.0 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | 1.1 - 1.2 | Triplet (t) |

| -CH₂ | 2.5 - 2.6 | Quartet (q) |

| -OH | 4.5 - 5.0 | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~16 |

| -CH₂ | ~23 |

| C3 | ~116 |

| C5 | ~127 |

| C6 | ~129 |

| C4 (C-Cl) | ~125 |

| C2 (C-Ethyl) | ~138 |

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, advanced 2D NMR techniques are employed. harvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity within the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet. wordpress.com It would also reveal correlations between adjacent aromatic protons, helping to delineate the spin system on the benzene ring. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. youtube.com It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the aromatic protons to their specific aromatic carbons and the ethyl protons to the ethyl carbons).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Under Electron Ionization (EI) conditions, this compound would undergo fragmentation, providing a characteristic mass spectrum.

Molecular Ion Peak ([M]⁺): The molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 156. An important feature would be the presence of an isotope peak ([M+2]⁺) at m/z 158, with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

Fragmentation Pattern: The fragmentation of the molecular ion is predictable. A primary fragmentation pathway for alkylphenols is the benzylic cleavage to lose a methyl radical (•CH₃), resulting in a prominent peak at m/z 141 (M-15). Loss of the entire ethyl group via cleavage of the C-C bond between the ring and the ethyl group is less favorable than the loss of a methyl radical. Other potential fragment ions could arise from the loss of a chlorine atom (M-35) or a molecule of HCl (M-36). The fragmentation patterns of similar halogenated phenols have been studied to understand these processes. escholarship.org

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 158 | [M+2]⁺• Isotope Peak |

| 156 | [M]⁺• Molecular Ion |

| 141 | [M-CH₃]⁺ |

| 128 | [M-C₂H₄]⁺• (from McLafferty rearrangement) |

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of a compound. sci-hub.segrafiati.com

Negative Ion Mode: Due to the acidic nature of the phenolic hydroxyl group, this compound is expected to be readily detected in negative ion mode. This would produce a prominent ion corresponding to the deprotonated molecule, [M-H]⁻, at m/z 155.

Positive Ion Mode: In positive ion mode, the protonated molecule, [M+H]⁺, would be observed at m/z 157. Adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺ at m/z 179) or potassium ([M+K]⁺ at m/z 195), may also be detected.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, MS/MS provides characteristic fragmentation patterns that are essential for its unambiguous identification, especially in complex mixtures.

The process begins with the ionization of the this compound molecule, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. This precursor ion is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions (product ions) are subsequently analyzed in a second mass analyzer, generating a product ion spectrum.

For this compound (molecular weight: 156.61 g/mol ), the fragmentation in positive ion mode often involves the loss of the ethyl group or other neutral fragments. In negative ion mode, fragmentation of the [M-H]⁻ ion (m/z 155) can occur. While specific experimental MS/MS spectra for this compound are not widely published, fragmentation can be predicted based on the analysis of similar phenolic compounds like 4-chloro-2-methylphenol (B52076). nih.govnist.gov The fragmentation of the deprotonated molecule of 4-chloro-2-methylphenol (m/z 141) shows a significant peak at m/z 105, corresponding to the loss of a chlorine atom. nih.gov A similar loss would be expected for this compound.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Ionization Mode | Predicted Fragment Ion (m/z) | Probable Neutral Loss |

| 157 | Positive ([M+H]⁺) | 129 | Ethylene (B1197577) (C₂H₄) |

| 157 | Positive ([M+H]⁺) | 121 | HCl |

| 155 | Negative ([M-H]⁻) | 140 | Methyl radical (•CH₃) |

| 155 | Negative ([M-H]⁻) | 120 | Chlorine radical (•Cl) |

This table is based on general fragmentation principles of substituted phenols and may not represent all experimentally observed fragments.

Computational Prediction of Collision Cross Sections

Collision Cross Section (CCS) is a key physicochemical property that describes the effective area of an ion in the gas phase. It is an important parameter in ion mobility spectrometry (IMS), providing an additional dimension of separation and identification beyond retention time and mass-to-charge ratio.

Computational methods, particularly those using machine learning algorithms like support vector machines (SVM), have been developed to predict CCS values for a wide range of molecules. nih.govacs.org These models are trained on large datasets of experimentally determined CCS values and molecular descriptors. nih.gov For a molecule like this compound, a predicted CCS value can be a valuable tool for its tentative identification in non-target screening analyses, especially when an authentic standard is not available. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the IR spectrum is expected to show characteristic bands for the hydroxyl (-OH), aromatic ring (C=C), and carbon-chlorine (C-Cl) groups. s-a-s.org The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected to produce sharp peaks around 1600 and 1500 cm⁻¹. The presence of the ethyl group will give rise to C-H stretching and bending vibrations, while the C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | ~3200 - 3600 (broad) |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H (ethyl) | Stretching | ~2850 - 2960 |

| Aromatic C=C | Ring Stretching | ~1500 and ~1600 |

| Phenolic C-O | Stretching | ~1200 - 1260 |

| C-Cl | Stretching | ~700 - 800 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further structural information.

Key features in the Raman spectrum would include strong bands for the aromatic ring breathing modes. The substitution pattern on the benzene ring influences the position and intensity of these bands. The C-Cl bond also gives rise to a characteristic Raman signal. While specific Raman data for this compound is scarce, data for similar molecules like 4-ethylphenol can provide insight into the expected spectral features. researchgate.net

Table 3: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing | ~1000 |

| Aromatic C=C | Ring Stretching | ~1600 |

| Ethyl Group | C-C Stretching | ~800 - 900 |

| C-Cl | Stretching | ~600 - 750 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from other components in a sample and for its precise quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. dphen1.com When coupled with a mass spectrometer (GC-MS), it provides both high-resolution separation and definitive identification. gcms.cz

For the analysis of phenolic compounds, a derivatization step is often employed to increase their volatility and improve chromatographic peak shape. semanticscholar.orgresearchgate.net This can involve reactions like silylation or acetylation. semanticscholar.orgresearchgate.net The sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase of the column is critical for achieving good separation from potential isomers or other related compounds.

A typical GC-MS method for this compound would involve a temperature-programmed oven to elute compounds based on their boiling points and interactions with the column's stationary phase. dphen1.comgcms.cz The mass spectrometer can be operated in full-scan mode to acquire the mass spectrum of the eluting compound for identification, or in selected ion monitoring (SIM) mode for highly sensitive and specific quantification. researchgate.net

Table 4: Typical GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting |

| Gas Chromatograph (GC) | |

| Injection Mode | Splitless |

| Injector Temperature | 240 - 280 °C |

| Column | Fused-silica capillary (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temp. 60-80°C, ramped to 280-300°C |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp. | 280 - 300 °C |

| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) |

These parameters are illustrative and require optimization for specific applications and instrumentation. dphen1.comgcms.cz

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of chlorophenols. For compounds like this compound, reverse-phase HPLC is a common and effective approach. sielc.com A typical method employs a C18 or a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, which can be acidified with phosphoric acid to ensure good peak shape. sielc.com

When coupled with mass spectrometry (LC-MS), the method's specificity and sensitivity are significantly enhanced, allowing for trace-level detection and confirmation. For LC-MS compatibility, the non-volatile phosphoric acid is typically substituted with a volatile acid, such as formic acid. sielc.com The use of an electrospray ionization (ESI) source is common for the analysis of polar compounds like chlorophenols, facilitating their transfer into the gas phase for mass analysis. ulisboa.pt Tandem mass spectrometry (MS/MS) further refines the analysis by monitoring specific precursor-to-product ion transitions, which increases selectivity and reduces background noise. ulisboa.pt The optimization of MS parameters, including capillary voltage, source temperature, and collision energy, is critical for achieving the desired sensitivity. ulisboa.pt

A study on the LC-MS/MS analysis of related chlorophenols utilized an XBridgeTM Phenyl column, highlighting the importance of column selection for achieving optimal separation and peak definition. ulisboa.pt Furthermore, derivatization with a fluorescent labeling agent, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), can be employed to enhance the detection of chlorophenols by HPLC with fluorescence detection, achieving low detection limits. nih.gov

Table 1: Exemplary HPLC and LC-MS Conditions for Chlorophenol Analysis

| Parameter | HPLC | LC-MS/MS |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | XBridgeTM Phenyl (150x2.1 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, Water, Formic Acid |

| Detector | UV-Vis | Tandem Mass Spectrometer |

| Ionization Source | N/A | Electrospray Ionization (ESI) |

| Capillary Voltage | N/A | 3.5 kV |

| Source Temperature | N/A | 120°C |

| Desolvation Temp. | N/A | 270°C |

| Notes | Phosphoric acid is replaced with formic acid for MS compatibility. sielc.com | Optimized for the analysis of multiple chlorophenols. ulisboa.pt |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, primarily through the use of columns packed with sub-2 µm particles. This results in substantially faster analysis times and improved resolution. For the analysis of chlorophenols and their derivatives, UPLC methods offer enhanced throughput and sensitivity. sielc.com

A UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been successfully developed for the determination of phenoxyacetic acid herbicides and their transformation products, which include related compounds like 4-chloro-2-methylphenol. researchgate.net This method achieved a rapid separation time of 11.9 minutes and very low limits of detection (LOD), ranging from 0.00008 to 0.0047 µg·L⁻¹. researchgate.net Such low detection limits are well below the regulatory limits for drinking water, demonstrating the power of UPLC-MS/MS for environmental monitoring. researchgate.net

In another application, UPLC coupled with a photodiode array (PDA) detector was used for the simultaneous determination of various additives in plastic food packaging. researchgate.net This study highlights the versatility of UPLC in complex sample analysis, with reported limits of detection for various analytes ranging from 0.01 to 0.55 µg mL⁻¹. researchgate.net The development of UPLC methods involves careful optimization of parameters such as the extraction solvent and chromatographic conditions to achieve the desired performance metrics, including linearity and recovery. researchgate.net

Table 2: Performance Characteristics of UPLC Methods for Related Phenolic Compounds

| Parameter | UPLC-MS/MS for Herbicide Transformation Products researchgate.net | UPLC-PDA for Plastic Additives researchgate.net |

|---|---|---|

| Analytes | Includes 4-chloro-2-methylphenol | Various antioxidants and UV absorbers |

| Separation Time | 11.9 minutes | Not specified |

| Limit of Detection (LOD) | 0.00008 - 0.0047 µg·L⁻¹ | 0.01 - 0.55 µg mL⁻¹ |

| Linear Range | Not specified | 0.05 - 10 µg mL⁻¹ |

| Recoveries | 71% - 118% | > 70.24% for most analytes |

| Relative Standard Deviation (RSD) | Not specified | < 16.11% |

X-ray Crystallography and Solid-State Structural Elucidation of Related Compounds

A notable example is the crystal structure of 4-Chloro-3-ethylphenol. researchgate.net This compound crystallizes in the triclinic space group P-1. researchgate.net The asymmetric unit contains two independent molecules, which exhibit similar bond lengths and angles. researchgate.net The ethyl groups are oriented nearly perpendicular to the aromatic rings. researchgate.net A key feature of the crystal packing is the formation of one-dimensional chains through O-H···O hydrogen bonds between the phenol (B47542) groups. researchgate.net These chains are further organized into sheets via offset face-to-face π-stacking interactions, with a centroid-to-centroid distance of 3.580 (1) Å, and are also influenced by short intermolecular Cl···Cl contacts of 3.412 (1) Å. researchgate.net

The crystal structures of other related chlorophenol derivatives have also been determined. For instance, the X-ray structure of a trialkyl(vinyl)phosphonium chlorophenol derivative revealed a monoclinic crystal system with the space group P2₁/c. acs.orgnih.gov Additionally, X-ray crystallographic data have been reported for TCE-protected chlorophenol sulfate (B86663) diesters and monoesters, confirming their molecular structures. nih.gov X-ray powder diffraction has also been employed to investigate various chlorophenol derivatives, contributing to the broader understanding of their solid-state properties. cambridge.org

Table 3: Crystallographic Data for 4-Chloro-3-ethylphenol researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉ClO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2111 (9) |

| b (Å) | 9.0743 (10) |

| c (Å) | 10.9579 (12) |

| α (°) | 94.629 (2) |

| β (°) | 102.775 (2) |

| γ (°) | 100.864 (2) |

| Volume (ų) | 768.45 (15) |

| Z | 4 |

| Key Interactions | O-H···O hydrogen bonds, π-stacking, Cl···Cl contacts |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) |

| 4-chloro-2-methylphenol |

| 4-Chloro-3-ethylphenol |

| 2-amino-4-chlorophenol |

| 2-Chloro-4-ethylphenol (B7810190) |

| trialkyl(vinyl)phosphonium chlorophenol |

| TCE-protected chlorophenol sulfate diesters |

Computational and Theoretical Studies of 4 Chloro 2 Ethylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and geometry of molecules. These methods, varying in their level of theory and computational cost, offer a microscopic perspective on the behavior of 4-Chloro-2-ethylphenol.

Density Functional Theory (DFT) has become a principal tool for investigating the molecular and electronic properties of phenolic compounds due to its favorable balance of accuracy and computational efficiency. Studies employing DFT, often using the B3LYP functional combined with various basis sets, have been instrumental in optimizing the geometry of this compound. These calculations typically reveal key structural parameters such as bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

The electronic properties of this compound are also extensively explored using DFT. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. For substituted phenols, the distribution of these frontier orbitals is often concentrated around the aromatic ring and the hydroxyl group, which are key sites for chemical reactions.

Furthermore, DFT calculations are used to determine various electronic properties, including ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment. These calculated parameters provide a detailed picture of the molecule's charge distribution and its potential for electrostatic interactions.

While DFT is widely used, other quantum chemical methods also contribute to the understanding of this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, offer a higher level of theory and can provide benchmark data for comparison with DFT results. These methods, while more computationally intensive, can be crucial for obtaining highly accurate descriptions of electron correlation effects, which can influence the molecule's properties.

Semi-empirical methods, on the other hand, provide a faster, albeit less accurate, means of studying molecular properties. These methods, which incorporate parameters derived from experimental data, can be useful for preliminary analyses of large systems or for dynamic simulations where a large number of calculations are required.

The presence of the flexible ethyl group in this compound necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangement of the atoms. Computational methods are employed to rotate the ethyl group and the hydroxyl group relative to the benzene (B151609) ring and to calculate the energy of each resulting conformation.

This analysis leads to the construction of a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. By identifying the global minimum on the PES, researchers can determine the most probable conformation of this compound under given conditions. This information is vital as the biological activity and physical properties of a molecule are often dependent on its specific three-dimensional shape.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are built upon a set of molecular descriptors that quantify various aspects of the molecule's structure.

The development of QSAR and QSPR models for this compound involves calculating a wide range of molecular descriptors. These descriptors can be categorized into several types:

Constitutional (1D) descriptors: These are based on the molecular formula and include counts of atoms, bonds, and rings.

Topological (2D) descriptors: These describe the connectivity of atoms within the molecule and are derived from its graph representation.

Geometrical (3D) descriptors: These are calculated from the three-dimensional coordinates of the atoms and include information about the molecule's size and shape.

Quantum-chemical descriptors: These are derived from quantum chemical calculations (like those described in section 4.1) and include properties such as HOMO-LUMO energies, dipole moment, and partial atomic charges.

Once a set of descriptors is calculated, various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are used to build a mathematical model that relates these descriptors to a specific activity or property. The goal is to create a predictive model that can estimate the activity or property of new, untested compounds based solely on their calculated descriptors.

A crucial step in the development of robust QSAR/QSPR models is the statistical analysis of the chosen molecular descriptors. This analysis aims to select the most relevant descriptors and to ensure the statistical validity of the final model. Techniques such as correlation analysis are used to identify and remove descriptors that are highly correlated with each other, as this can lead to redundancy and instability in the model.

The performance of the resulting QSAR/QSPR model is evaluated using various statistical metrics. For internal validation, parameters like the coefficient of determination (R²), adjusted R², and the standard error of estimation are commonly used. For external validation, the model's ability to predict the activity of an independent set of compounds (a test set) is assessed, often using metrics like the predictive R² (Q²). A statistically sound and validated model can then be used with confidence to predict the properties of this compound and related compounds.

Molecular Interaction Studies (General Principles)

The biological activity and physicochemical properties of a molecule are fundamentally governed by its interactions with its environment. In the case of this compound, computational and theoretical studies provide valuable insights into the nature and strength of its molecular interactions. These studies employ quantum mechanical calculations, such as Density Functional Theory (DFT), and molecular dynamics simulations to model the behavior of the molecule at an atomic level. Understanding these interactions is crucial for predicting how this compound might behave in various chemical and biological systems.

Intermolecular forces are the attractive or repulsive forces that exist between neighboring molecules. For this compound, the primary intermolecular forces at play are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes this compound a hydrogen bond donor, while the oxygen atom can also act as a hydrogen bond acceptor. nih.gov This dual capability allows for the formation of networks of hydrogen bonds. For instance, in the solid state, it is anticipated that molecules of this compound would form O—H⋯O hydrogen-bonded chains. researchgate.net Computational studies on the closely related isomer, 4-chloro-3-ethylphenol, have shown the formation of such chains extending along a crystallographic axis. researchgate.net In these interactions, the hydrogen atom of the phenol (B47542) group of one molecule forms a bond with the oxygen atom of a neighboring molecule.

Furthermore, in the context of biological systems, the hydroxyl group of similar phenolic compounds has been shown to form hydrogen bonds with amino acid residues in proteins. For example, computational studies on 4-chloro-2-methylphenol (B52076), a structurally similar compound, have demonstrated the formation of a hydrogen bond between its hydroxyl group and the amino acid residue Glu353 in the estrogen receptor α, with a calculated bond distance of 1.974 Å. mdpi.com The strength of these hydrogen bonds is a critical factor in the binding affinity of the molecule to its target.

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding (Donor) | Hydroxyl (-OH) group | Forms strong intermolecular interactions with hydrogen bond acceptors like oxygen and nitrogen atoms. |

| Hydrogen Bonding (Acceptor) | Oxygen atom of the hydroxyl group | Accepts hydrogen bonds from donor groups, contributing to molecular networks. |

| Pi-Pi Stacking | Aromatic (phenyl) ring | Contributes to the stability of molecular assemblies and binding to aromatic residues in proteins. |

Theoretical binding mode analysis uses computational methods to predict how a ligand, such as this compound, will orient itself and interact within the binding site of a receptor, typically a protein. This analysis is crucial for understanding the molecular basis of a compound's biological activity and for the rational design of new molecules with improved properties.

The process often involves molecular docking simulations, where the ligand is placed into the binding site of a receptor in various conformations and orientations. The stability of each potential binding pose is then evaluated using a scoring function that estimates the binding affinity. These scoring functions typically account for various types of interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

For phenolic compounds similar to this compound, theoretical binding mode analyses have revealed key interactions that govern their binding to biological targets. For example, in studies of endocrine-disrupting chemicals binding to the estrogen receptor α, it was found that not only the formation of a hydrogen bond is important but also the specific amino acid residues involved (e.g., Glu353 and Arg394) significantly influence the binding energy. mdpi.com

Furthermore, the presence of aromatic amino acid residues, such as phenylalanine (Phe), in the binding site can lead to stabilizing π-π interactions with the phenolic ring of the ligand. mdpi.com The distance and orientation of this interaction are critical; a shorter distance generally leads to a stronger interaction and a larger binding energy. mdpi.com Molecular dynamics simulations can further refine these binding poses and provide insights into the dynamic stability of the ligand-receptor complex over time.

| Interaction Feature | Example from Related Compounds | Impact on Binding |

|---|---|---|

| Hydrogen Bond with Amino Acid Residue | 4-Chloro-2-methylphenol with Glu353 (1.974 Å) mdpi.com | Major contributor to binding affinity and specificity. |

| Pi-Pi Interaction with Aromatic Residue | 4-Chloro-2-methylphenol with Phe404 mdpi.com | Enhances binding energy and stabilizes the ligand in the binding pocket. |

| Offset Face-to-Face π-Stacking | 4-Chloro-3-ethylphenol (centroid-centroid distance: 3.580 Å) researchgate.net | Important for crystal packing and can influence interactions in a hydrophobic binding pocket. |

Environmental Fate and Transformation of 4 Chloro 2 Ethylphenol

Degradation Pathways in Environmental Compartments

Degradation of 4-Chloro-2-ethylphenol involves processes that can break down the compound into simpler, often less harmful substances. These processes vary in mechanism and efficacy across different environmental matrices such as soil and water.

Specific biodegradation studies on this compound are not extensively documented in scientific literature. However, the degradation pathways can be inferred from studies on structurally similar compounds, such as 4-chloro-2-methylphenol (B52076). nih.gov

Aerobic Biodegradation: Under aerobic conditions, bacteria are known to degrade chlorophenolic compounds, often utilizing them as a source of carbon and energy. nih.gov The degradation of the analogous compound, 4-chloro-2-methylphenol, is initiated by a monooxygenase enzyme that converts the parent compound into a catechol derivative. nih.gov A proposed pathway for this compound would likely follow a similar route:

Hydroxylation: The initial step involves the hydroxylation of this compound to form 5-chloro-3-ethylcatechol .

Ring Cleavage: The aromatic ring of this catechol intermediate is then cleaved by dioxygenase enzymes. This can occur via two main routes:

Ortho-cleavage: The ring is broken between the two hydroxyl groups, leading to the formation of 4-chloro-2-ethyl-cis,cis-muconate . nih.gov

Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups.

Further Degradation: The resulting intermediates undergo further enzymatic reactions, including dechlorination, eventually leading to metabolites that can enter central metabolic cycles like the Krebs cycle. researchgate.net

Anaerobic Biodegradation: In anaerobic environments, such as saturated soils, sediments, and sludge digesters, a key degradation mechanism for chlorinated aromatic compounds is reductive dechlorination. researchgate.netnih.gov During this process, the chlorine atom on the aromatic ring is replaced by a hydrogen atom. researchgate.net For this compound, this would result in the formation of 2-ethylphenol . This dehalogenated intermediate is generally less toxic and more amenable to subsequent aerobic or anaerobic degradation. nih.gov Following dechlorination, the resulting phenolic compound can be mineralized to methane (B114726) and carbon dioxide by a consortium of anaerobic microorganisms. nih.gov

Photochemical degradation, or photolysis, is a significant abiotic degradation pathway for phenolic compounds in aquatic environments exposed to sunlight. The process is primarily driven by the interaction of the compound with hydroxyl radicals (•OH), which are highly reactive species generated photochemically in natural waters. nih.gov

The degradation of chlorophenols like this compound is initiated by the attack of these hydroxyl radicals on the aromatic ring. researchgate.net This can lead to a series of reactions including:

Hydroxylation: Addition of hydroxyl groups to the aromatic ring, forming dihydroxy or trihydroxy derivatives.

Dechlorination: The chlorine atom can be displaced from the ring, forming chloride ions.

Ring Cleavage: The aromatic ring can be opened, leading to the formation of various aliphatic carboxylic acids and aldehydes. nih.gov

Ultimately, complete mineralization to carbon dioxide, water, and inorganic chloride can be achieved through these photochemical processes. nih.gov The rate of degradation is influenced by factors such as water clarity, depth, pH, and the presence of substances that can promote or inhibit the formation of hydroxyl radicals. mdpi.com

Beyond biodegradation and photolysis, this compound can undergo other chemical transformations in the environment.

Hydrolysis: Hydrolysis is generally not considered a significant degradation pathway for chlorophenols under typical environmental pH and temperature conditions. The carbon-chlorine bond on the aromatic ring is stable and resistant to hydrolysis unless facilitated by other processes like enzymatic action or advanced photochemical reactions.

Oxidation: Chemical oxidation can be an important transformation process. In addition to photochemical oxidation by hydroxyl radicals, this compound can be oxidized by other environmental oxidants. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive radicals, have been shown to be effective in degrading related phenolic compounds. researchgate.netscholaris.ca For instance, ozonation can degrade chlorophenols through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition in water. scholaris.ca These oxidative processes typically result in hydroxylation, ring cleavage, and mineralization.

Environmental Distribution and Partitioning Behavior

The distribution of this compound in the environment is dictated by its physicochemical properties, which determine how it partitions between air, water, soil, and sediment.

Fugacity models, such as the Mackay Level I model, are used to predict the equilibrium distribution of a chemical between different environmental compartments. unipd.it While a specific model for this compound is not available, data for the structurally similar compound 4-chloro-2-methylphenol can provide a reasonable estimate of its likely environmental distribution. A Mackay fugacity Level I calculation for 4-chloro-2-methylphenol predicts the following distribution: nih.gov

| Environmental Compartment | Predicted Distribution (%) |

| Water | 56% |

| Air | 33% |

| Soil | 6% |

| Sediment | 5% |

This model suggests that, at equilibrium, this compound would predominantly reside in the water compartment, with a significant fraction partitioning into the air. Its presence in soil and sediment is predicted to be less substantial.

Partition coefficients are key parameters used in environmental models to quantify the distribution behavior of a chemical.

Octanol-Water Partition Coefficient (Kow): This coefficient measures a chemical's tendency to partition between an organic phase (octanol) and water, indicating its potential for bioaccumulation. An experimentally determined value for this compound is not readily available. However, a computed XLogP3 value for the isomer 2-Chloro-4-ethylphenol (B7810190) is 3.1, which serves as a reliable estimate. nih.gov The logarithm of this value (log Kow) is a widely used indicator.

Soil Organic Carbon-Water Partition Coefficient (Koc): This coefficient describes the tendency of a chemical to adsorb to the organic fraction of soil or sediment. chemsafetypro.com A high Koc value indicates lower mobility in soil. chemsafetypro.com The Koc can be estimated from the Kow using established quantitative structure-activity relationship (QSAR) equations. Using the estimated log Kow, the Koc can be calculated, which is a critical input for environmental fate models. epa.gov

The table below summarizes the key estimated partitioning coefficients for this compound, based on data for its isomer.

| Parameter | Abbreviation | Estimated Value | Description |

| Octanol-Water Partition Coefficient | log Kow | 3.1 | Indicates a moderate potential to bioaccumulate in organisms. nih.gov |

| Soil Organic Carbon-Water Partition Coefficient | Koc | ~1250 L/kg (Calculated) | Suggests moderate to low mobility in soil, with a tendency to adsorb to organic matter. |

Bioaccumulation Potential and Persistence Assessment

Specific experimental data on the bioaccumulation and environmental persistence of this compound are limited in peer-reviewed literature. However, its potential behavior can be inferred from its physicochemical properties, such as the octanol-water partition coefficient (Log P), and by comparing it to structurally similar compounds.

Bioaccumulation Potential

The tendency of a chemical to accumulate in living organisms can be estimated using its octanol-water partition coefficient (Log P or Log Kow). A Log P value between 2.5 and 4.0 suggests a potential for bioaccumulation. The Log P for this compound has been reported to be 3.18, indicating a moderate potential for bioaccumulation in aquatic organisms sielc.com. This value suggests that the compound is lipophilic enough to partition into fatty tissues but does not necessarily indicate significant biomagnification through the food chain. For comparison, the closely related compound 4-chloro-2-methylphenol is considered to have a low bioaccumulative potential, with a bioconcentration factor (BCF) in fish found to be low (≤ 30). Given the structural similarity, this compound is also expected to have a low to moderate bioaccumulation potential.

Persistence Assessment

Persistence refers to the length of time a compound remains in a particular environment before being broken down by chemical or biological processes. Chlorophenols can be recalcitrant, but they are susceptible to biodegradation under certain conditions nih.gov.

| Parameter | Value/Estimate | Indicator |

|---|---|---|

| Log P (Octanol-Water Partition Coefficient) | 3.18 sielc.com | Moderate Bioaccumulation Potential |

| Estimated Aerobic Biodegradation Half-Life (Soil/Water) | ~21 days (by analogy to 4-chloro-2-methylphenol) | Moderate Persistence |

| Estimated Anaerobic Biodegradation Half-Life | >30 days (by analogy to 4-chloro-2-methylphenol) | High Persistence |

Metabolite Identification and Environmental Pathway Elucidation

The environmental transformation of this compound is expected to proceed through pathways common to other substituted chlorophenols, primarily driven by microbial activity. The initial steps in the aerobic biodegradation of chlorophenols typically involve oxidation of the benzene (B151609) ring or modification of the alkyl side chain nih.govresearchgate.net.

Proposed Degradation Pathway

Based on studies of analogous compounds like 4-chloro-2-methylphenol and other chlorophenols, the aerobic degradation of this compound likely begins with an attack by microbial monooxygenase or dioxygenase enzymes. Two primary initial pathways are plausible:

Hydroxylation of the Aromatic Ring: The most common pathway for chlorophenol degradation involves the hydroxylation of the benzene ring to form a substituted catechol, in this case, likely 4-chloro-3-ethylcatechol . This intermediate is then susceptible to ring cleavage by dioxygenase enzymes. The cleavage can occur via two main routes:

Ortho-cleavage: The aromatic ring is broken between the two hydroxyl groups, leading to the formation of muconic acid derivatives (e.g., 3-chloro-2-ethyl-cis,cis-muconate).

Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups, producing muconic semialdehyde derivatives. These linear intermediates are subsequently funneled into central metabolic pathways, such as the Krebs cycle, leading to the eventual mineralization of the compound to carbon dioxide, water, and chloride ions nih.govresearchgate.net.

Oxidation of the Ethyl Side Chain: An alternative initial step could involve the oxidation of the ethyl group. This pathway could lead to the formation of intermediates such as 1-(5-chloro-2-hydroxyphenyl)ethanol and subsequently 5-chloro-2-hydroxyacetophenone , before the aromatic ring is cleaved.

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. This process would transform this compound into 2-ethylphenol , which could then be further degraded, albeit slowly google.com.

Research on the related compound 4-chloro-2-methylphenol has identified an intermediate, 2-methyl-4-carboxymethylenebut-2-en-4-olide , which confirms a modified ortho-cleavage pathway for that specific molecule researchgate.net. It is highly probable that this compound follows a similar degradation sequence, involving the formation of a chlorocatechol intermediate followed by enzymatic ring fission.

Applications and Industrial Relevance of 4 Chloro 2 Ethylphenol Non Clinical

Role as a Chemical Intermediate in Organic Synthesis

As a substituted phenol (B47542), 4-Chloro-2-ethylphenol is a key precursor in the synthesis of more complex molecules across different sectors of the chemical industry.

While direct documentation for agrochemicals synthesized from this compound is limited, its structural similarity to other chlorinated phenols, such as 4-chloro-2-methylphenol (B52076), strongly suggests its utility in the production of certain types of herbicides. oecd.org Phenoxy herbicides, a significant class of agrochemicals, are typically synthesized from substituted phenols. google.comgoogle.com

The synthesis of phenoxy herbicides generally involves the reaction of a chlorinated phenol with a chloroalkanoic acid in an alkaline medium. google.com In the case of this compound, a plausible application is in the synthesis of phenoxyacetic acid herbicides. For instance, the reaction of this compound with chloroacetic acid would yield 2-(4-chloro-2-ethylphenoxy)acetic acid, a compound analogous to the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid). google.comepa.gov

Table 1: Plausible Synthesis of a Phenoxy Herbicide from this compound

| Reactant 1 | Reactant 2 | Product | Herbicide Class |

|---|

This synthetic pathway highlights the potential of this compound as a key intermediate in the agrochemical industry for the development of selective herbicides for broadleaf weed control.

Phenolic compounds are fundamental building blocks in the polymer industry, particularly in the production of epoxy resins and other thermosetting plastics. ijirset.comwiley-vch.de The presence of the hydroxyl group on the phenol ring allows for reactions with epichlorohydrin (B41342) to form glycidyl (B131873) ethers, which are the basic components of epoxy resins. nih.gov

While specific examples of polymers derived directly from this compound are not extensively documented in publicly available literature, its chemical structure makes it a suitable candidate for incorporation into polymer backbones. The chlorine and ethyl substitutions on the aromatic ring can modify the properties of the resulting polymer, potentially enhancing thermal stability, flame retardancy, and chemical resistance.

The general process for creating an epoxy resin from a phenolic compound involves the reaction of the phenol with epichlorohydrin in the presence of a base. The resulting glycidyl ether can then be cured using a variety of hardeners to form a cross-linked polymer network. The incorporation of this compound into such a process would be expected to yield a specialty epoxy resin with modified properties.

The chemical reactivity of this compound also lends itself to other industrial applications, such as the synthesis of dyes and other specialty chemicals. For instance, phenolic compounds are often used as coupling components in the synthesis of azo dyes. ijirset.com The general synthesis of an azo dye involves the reaction of a diazonium salt with a coupling agent, which can be a phenol. plantarchives.org In this context, this compound could be used to produce a range of azo dyes with specific colors and properties.

The synthesis would involve the diazotization of an aromatic amine, followed by coupling with this compound under appropriate pH conditions. The resulting azo compound would contain the 4-chloro-2-ethylphenoxy moiety, which would influence the final color and fastness properties of the dye.

Potential in Material Science and Engineering

The unique substitution pattern of this compound opens up possibilities for its use in the development of advanced materials with tailored properties. The presence of both a halogen and an alkyl group on the phenol ring can be exploited to fine-tune the physical and chemical characteristics of derived materials.

For example, complex molecules incorporating substituted phenoxy acetic acid structures have been investigated for their biological activities. mdpi.com While this particular study focused on potential clinical applications, the synthesis of such complex molecules demonstrates the utility of compounds like this compound as scaffolds for creating new functional materials. The strategic placement of different functional groups on the phenoxy ring can lead to materials with specific optical, electronic, or recognition properties, which could be of interest in fields such as sensor technology or the development of smart materials.

Future Directions and Emerging Research Avenues for 4 Chloro 2 Ethylphenol Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 4-Chloro-2-ethylphenol often involves the direct chlorination of 2-ethylphenol, a method that can present challenges in controlling regioselectivity and may use hazardous reagents. Future research is focused on creating more precise, efficient, and sustainable synthetic routes.

One promising area is the C-H bond functionalization of phenol (B47542) derivatives. oregonstate.edu Recent advances in catalysis, particularly with palladium, have enabled the direct and selective modification of C-H bonds, which could allow for the introduction of the chloro group onto the 2-ethylphenol backbone with high precision, minimizing the formation of unwanted isomers. oregonstate.edu Another innovative approach involves cycloaddition cascades to construct the substituted phenolic ring from simpler, non-aromatic precursors, offering complete control over the placement of substituents. oregonstate.edu

Furthermore, metal-free synthesis methodologies are gaining traction. Research has demonstrated the conversion of arylboronic acids to phenols, which could be adapted for chlorophenol derivatives. wisdomlib.org These methods often utilize more benign reagents and reaction conditions compared to traditional organometallic catalysis.

Table 1: Comparison of Synthetic Methodologies for Substituted Phenols

| Methodology | Advantages | Potential Challenges | Key Research Area |

|---|---|---|---|

| Traditional Electrophilic Aromatic Substitution | Well-established, uses readily available reagents. | Poor regioselectivity, formation of byproducts, harsh conditions. | Optimization of catalysts and reaction conditions. |

| Transition Metal-Catalyzed C-H Functionalization | High regioselectivity, potential for complex molecules. oregonstate.edu | Catalyst cost and toxicity, requirement for directing groups. oregonstate.edu | Development of earth-abundant metal catalysts. |

| Cycloaddition Cascades | Complete regiochemical control, builds aromatic ring from acyclic precursors. oregonstate.edu | Multi-step processes, availability of starting materials. | One-pot reaction sequences. |

| Metal-Free Synthesis (e.g., from Arylboronic Acids) | Avoids toxic metal catalysts, often milder conditions. wisdomlib.org | Substrate scope limitations, reagent stoichiometry. | Expansion to a wider range of functional groups. |

Application of Advanced Spectroscopic and Imaging Techniques

To gain deeper insights into the behavior and properties of this compound, researchers are turning to sophisticated analytical techniques that go beyond standard characterization.

Time-resolved spectroscopy is a powerful tool for studying the transient species formed during chemical reactions. For instance, direct irradiation of para-substituted phenols with a laser pulse allows for the observation of short-lived intermediates like phenoxy radicals and radical-cations on nanosecond timescales. This technique could be applied to this compound to understand its photochemical degradation pathways or its reactivity in various chemical environments.

In the realm of biomedical imaging, there is emerging research into the use of phenols as T2-exchange Magnetic Resonance Imaging (MRI) contrast agents . This application leverages the exchangeable hydroxyl proton to modulate the MRI signal, offering a new avenue for developing non-metallic, biodegradable imaging probes. Investigating the T2-exchange properties of this compound could open doors to new diagnostic tools.

Furthermore, isotopic labeling, such as with carbon-13 , facilitates advanced Nuclear Magnetic Resonance (NMR) studies and is gaining utility in hyperpolarized magnetic resonance imaging, a technique that dramatically enhances signal intensity.

Integration of Machine Learning and Artificial Intelligence in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. For a target molecule like this compound, these tools offer multifaceted opportunities.

Beyond just planning routes, AI can predict the outcomes of reactions and recommend optimal conditions. By analyzing datasets of similar reactions, ML models can predict which combination of catalysts, solvents, and temperatures will likely lead to the highest yield and purity, thereby reducing the number of experiments required. This is particularly valuable for optimizing the synthesis of highly substituted or complex derivatives of this compound.

ML is also being used to predict the chemical properties and interpret complex analytical data, such as mass spectra, which can accelerate the characterization of new compounds and their intermediates.

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Function | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Proposes synthetic routes from target molecule to starting materials. | Discovery of novel, more efficient, or more sustainable synthetic pathways. |

| Reaction Optimization | Predicts reaction yields and optimal conditions (catalyst, solvent, temp.). | Reduces experimental workload, minimizes waste, and improves efficiency. |

| Property Prediction | Estimates physical, chemical, and spectroscopic properties. | Accelerates screening of potential derivatives for specific applications. |

| Spectral Interpretation | Assists in elucidating chemical structures from analytical data (e.g., MS, NMR). | Speeds up characterization of novel compounds and reaction products. |

Exploration of New Non-Biological Applications

While chlorophenols have well-documented biological uses and effects, future research is aimed at exploring novel applications in materials science and industrial chemistry. Given its structure—a substituted aromatic ring—this compound can serve as a versatile chemical intermediate.

Potential areas of exploration include:

Polymer Science : Substituted phenols are foundational monomers for phenolic resins and other polymers. oregonstate.edu The specific substitution pattern of this compound could be exploited to synthesize specialty polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or specific chemical resistance.

Dye Synthesis : Chlorophenols are known intermediates in the manufacturing of dyes. afirm-group.comroadmaptozero.com Research could focus on using this compound as a building block for novel colorants with unique spectroscopic properties or improved lightfastness for applications in textiles, printing, or optical materials.

Catalysis : The phenolic structure can be modified to create ligands for metal catalysts. Furthermore, related chlorophenols have been studied in catalytic processes such as hydrodechlorination, where the compound itself is the subject of catalytic transformation. This suggests potential roles either as a substrate for developing new catalytic converters or as a precursor to a catalytic molecule.

Advanced Materials : Phenol derivatives can act as capping or reducing agents in the synthesis of metal nanoparticles, controlling their size and shape. rsc.org The specific electronic and steric properties of this compound could be investigated for its utility in creating nanoparticles with desired catalytic or optical functions.

Green Chemistry Approaches in Synthesis and Processing

Integrating the principles of green chemistry is a critical future direction for all chemical manufacturing, including that of this compound. The goal is to reduce the environmental footprint of its synthesis and subsequent use.

Key green chemistry strategies applicable to this compound include:

Use of Greener Solvents : Research will focus on replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. Some modern synthetic methods for phenols are already being developed in aqueous media.

Catalysis over Stoichiometric Reagents : Shifting from processes that use stoichiometric amounts of reagents (which generate significant waste) to catalytic processes is fundamental. This includes developing highly efficient and recyclable catalysts, such as heterogeneous catalysts that can be easily separated from the reaction mixture. Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and sustainable alternative.

Atom Economy : Synthetic routes will be redesigned to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. Cycloaddition reactions are often cited as having high atom economy.

Energy Efficiency : The adoption of energy-efficient techniques like microwave-assisted synthesis or continuous flow processing can significantly reduce energy consumption compared to traditional batch heating methods. Flow chemistry, in particular, offers better control over reaction parameters, leading to higher yields and purity.

By focusing on these emerging avenues, the scientific community can unlock the full potential of this compound, driving innovation in chemical synthesis, materials science, and analytical chemistry while adhering to the principles of sustainability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.